Cas no 61338-13-4 (1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine)

1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine 化学的及び物理的性質
名前と識別子
-
- 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid
- 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine
- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid
- 1-(3-CARBOXYPYRID-2-YL)-2-PHENYL-4-METHYL-PIPERAZINE
- 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid
- 1-(3-Carboxypyridyl-2)-2-phenyl-4-methyl piperazine
- AK111373
- HCVDLMUVEGPGGH-UHFFFAOYSA-N
- 2-(4-methyl-2-phenyl-piperazin-1-yl)pyridine-3-carboxylic Acid
- EBD25142
- OR17666
- R4
- U8BG6TXQ6L
- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinecarboxylic acid; 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine
- SCHEMBL1711306
- AKOS016843670
- MFCD08458719
- Mirtazapine carboxylic acid
- 61338-13-4
- 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinicacid
- AKOS000214602
- UNII-U8BG6TXQ6L
- DS-5207
- AC-28316
- 2-(4-methyl-2-phenylpiperazin-1-yl) pyridine-3-carboxylic acid
- CS-0061768
- DTXSID10431664
- I10631
- 3-Pyridinecarboxylic acid, 2-(4-methyl-2-phenyl-1-piperazinyl)-
-
- MDL: MFCD08458719
- インチ: 1S/C17H19N3O2/c1-19-10-11-20(15(12-19)13-6-3-2-4-7-13)16-14(17(21)22)8-5-9-18-16/h2-9,15H,10-12H2,1H3,(H,21,22)
- InChIKey: HCVDLMUVEGPGGH-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C([H])=NC=1N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
計算された属性
- せいみつぶんしりょう: 297.14800
- どういたいしつりょう: 297.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 密度みつど: 1.225
- ふってん: 494.321°C at 760 mmHg
- フラッシュポイント: 252.756°C
- 屈折率: 1.61
- PSA: 56.67000
- LogP: 2.27580
1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine セキュリティ情報
1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB443490-5g |
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |
61338-13-4 | 5g |
€430.50 | 2025-02-15 | ||
abcr | AB443490-5 g |
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |
61338-13-4 | 5g |
€402.20 | 2023-04-22 | ||
Chemenu | CM129184-1g |
2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid |
61338-13-4 | 95% | 1g |
$*** | 2023-05-30 | |
abcr | AB443490-10 g |
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |
61338-13-4 | 10g |
€637.70 | 2023-04-22 | ||
abcr | AB443490-25 g |
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |
61338-13-4 | 25g |
€1,211.30 | 2023-04-22 | ||
Chemenu | CM129184-10g |
2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid |
61338-13-4 | 95% | 10g |
$1169 | 2021-08-05 | |
Apollo Scientific | OR17666-250mg |
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid |
61338-13-4 | 97% | 250mg |
£81.00 | 2024-08-02 | |
Chemenu | CM129184-5g |
2-(4-methyl-2-phenylpiperazin-1-yl)nicotinic acid |
61338-13-4 | 95% | 5g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1103115-25g |
1-(3-carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine |
61338-13-4 | 95% | 25g |
$330 | 2024-07-28 | |
abcr | AB443490-250 mg |
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid; . |
61338-13-4 | 250mg |
€114.70 | 2023-04-22 |
1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazineに関する追加情報
Introduction to 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine (CAS No. 61338-13-4)
1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine, identified by its CAS number 61338-13-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperazine class, a heterocyclic amine featuring a six-membered ring containing two nitrogen atoms. The structural motif of 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine incorporates a pyridine ring with a carboxylic acid substituent at the 3-position, a methyl group at the 4-position of the piperazine ring, and a phenyl group at the 2-position. Such a structural configuration endows the molecule with unique physicochemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The synthesis of 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine involves multi-step organic reactions, typically starting from commercially available precursors such as 2-amino-5-chloropyridine and 3-hydroxypicolinic acid. The carboxylic acid functionality at the 3-position of the pyridine ring is crucial for its interaction with biological targets, while the methyl and phenyl substituents on the piperazine ring contribute to modulating pharmacokinetic and pharmacodynamic profiles. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling, have been employed to achieve high yields and purity in its preparation.
In recent years, 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine has been studied for its potential pharmacological effects. The compound exhibits notable affinity for various neurotransmitter receptors, particularly those involved in central nervous system (CNS) regulation. Preliminary in vitro studies suggest that it may interact with serotonin (5-HT) receptors, including 5-HT1A and 5-HT7 subtypes, which are implicated in mood modulation, anxiety reduction, and cognitive functions. Additionally, its binding affinity for dopamine receptors has been explored, indicating potential applications in neurodegenerative disorders such as Parkinson's disease.
The carboxylic acid moiety in 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine also facilitates its conjugation with other bioactive molecules or drugs through esterification or amidation reactions. This property makes it a versatile scaffold for designing prodrugs or targeted drug delivery systems. Recent advancements in medicinal chemistry have highlighted the use of such piperazine derivatives in developing novel antipsychotic and antidepressant agents. The structural features of this compound allow for fine-tuning of receptor selectivity, minimizing off-target effects and enhancing therapeutic efficacy.
Furthermore, computational modeling and molecular dynamics simulations have been instrumental in understanding the binding interactions of 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine with biological targets. These studies have revealed that the compound adopts specific conformations upon binding to receptor sites, which are critical for its pharmacological activity. The presence of both hydrophilic (carboxylic acid) and lipophilic (methyl and phenyl groups) regions enhances its solubility and membrane permeability, contributing to its bioavailability. Such insights have guided rational drug design strategies to optimize potency and selectivity.
Current research is expanding into exploring 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine as a potential therapeutic agent for neurological disorders beyond mood regulation. Studies indicate that it may exhibit neuroprotective properties by modulating oxidative stress pathways and inhibiting inflammatory responses in neuronal cells. Its ability to cross the blood-brain barrier has also been investigated, suggesting potential applications in treating neuroinflammatory conditions such as multiple sclerosis or Alzheimer's disease. The compound's dual interaction with serotonin and dopamine systems makes it an attractive candidate for developing multifaceted therapeutic approaches.
The development of novel pharmaceuticals relies heavily on robust analytical techniques for characterization and quality control. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed methods to confirm the identity and purity of 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. These techniques provide detailed structural information essential for regulatory submissions and clinical trials. Additionally, stability studies under various storage conditions ensure that the compound maintains its integrity throughout manufacturing processes.
The future prospects of 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine are promising, with ongoing investigations into its mechanism of action and potential side effects. Preclinical studies are being conducted to evaluate its safety profile and optimal dosing regimens before human trials can commence. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate its translation from laboratory research to clinical application. As our understanding of CNS pharmacology evolves, compounds like 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine will continue to play a pivotal role in addressing unmet medical needs.
61338-13-4 (1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine) 関連製品
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 2227709-17-1(rac-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid)
- 1698837-40-9(INDEX NAME NOT YET ASSIGNED)
- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))
- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1805582-65-3(3-Bromo-6-cyano-2-ethylphenylacetic acid)
- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 132664-24-5(2-Piperidin-1-yl-5-(trifluoromethyl)pyridine)
- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)
- 666699-73-6(2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)
